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Compound of Interest

Compound Name: 1-phenylcyclobutanecarbaldehyde

Cat. No.: B075188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and

synthesis of 1-phenylcyclobutanecarbaldehyde, a valuable building block in organic

synthesis. This document details the available spectroscopic data, outlines a key synthetic

protocol, and explores a potential photochemical reaction pathway.

Spectroscopic Data
The spectroscopic data for 1-phenylcyclobutanecarbaldehyde (CAS No. 1469-83-6) is

crucial for its identification and characterization. While experimental spectra are not readily

available in public databases, the following tables summarize the expected spectroscopic

characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.5-10.0 s 1H
Aldehydic proton (-

CHO)

~7.2-7.4 m 5H
Aromatic protons

(C₆H₅)

~2.8-3.2 m 2H

Cyclobutyl protons α

to phenyl and

carbonyl

~2.0-2.4 m 4H
Remaining cyclobutyl

protons

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

~200-205 Carbonyl carbon (C=O)

~140-145 Quaternary aromatic carbon (C-ipso)

~128-130 Aromatic CH carbons

~125-128 Aromatic CH carbons

~55-60 Quaternary cyclobutyl carbon

~30-35 Cyclobutyl CH₂ carbons

~15-20 Cyclobutyl CH₂ carbon

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3060 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch

~2820, ~2720 Medium, Weak
Aldehydic C-H stretch (Fermi

doublet)

~1710 Strong Carbonyl (C=O) stretch

~1600, ~1490, ~1450 Medium to Weak Aromatic C=C stretches

Mass Spectrometry (MS)
m/z Interpretation

160 [M]⁺ (Molecular ion)

131 [M - CHO]⁺

105 [C₆H₅CO]⁺

104 [C₈H₈]⁺ (Styrene radical cation)

77 [C₆H₅]⁺

Synthesis of 1-Phenylcyclobutanecarbaldehyde
A key method for the synthesis of 1-phenylcyclobutanecarbaldehyde is the Meyers aldehyde

synthesis, which utilizes a dihydro-1,3-oxazine intermediate.[1][2][3][4]

Experimental Protocol
The synthesis involves the reaction of a suitable Grignard reagent with an appropriate oxazine,

followed by reduction and hydrolysis to yield the aldehyde.

Step 1: Formation of the Grignard Adduct A solution of 2-(1-phenylcyclobutyl)-4,4,6-trimethyl-

5,6-dihydro-1,3-oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert

atmosphere. To this solution, a Grignard reagent, such as methylmagnesium bromide, is added

dropwise. The reaction mixture is stirred at this temperature for several hours.
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Step 2: Reduction of the Oxazine Ring The reaction mixture is then treated with a reducing

agent, typically sodium borohydride in ethanol, to reduce the C=N bond of the oxazine ring.

Step 3: Hydrolysis to the Aldehyde The resulting tetrahydro-1,3-oxazine is hydrolyzed under

mild acidic conditions, for example, with an aqueous solution of oxalic acid. This step cleaves

the heterocyclic ring to afford the desired 1-phenylcyclobutanecarbaldehyde. The product is

then extracted with an organic solvent, dried, and purified by vacuum distillation.

Experimental Workflow

Step 1: Grignard Addition

Step 2: Reduction

Step 3: Hydrolysis & Purification

2-(1-Phenylcyclobutyl)
-dihydro-1,3-oxazine

Formation of
Grignard Adduct

Grignard Reagent
(e.g., MeMgBr)

Anhydrous THF, -78°C

Reduction of
C=N bond

Sodium Borohydride
(NaBH4) in Ethanol

HydrolysisAqueous Oxalic Acid Extraction & Distillation 1-Phenylcyclobutane-
carbaldehyde
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Click to download full resolution via product page

Caption: Synthetic workflow for 1-phenylcyclobutanecarbaldehyde via the Meyers aldehyde

synthesis.

Photochemical Reactivity: Norrish Type I Reaction
Aldehydes and ketones, upon absorption of ultraviolet light, can undergo a variety of

photochemical reactions. For 1-phenylcyclobutanecarbaldehyde, a plausible pathway is the

Norrish Type I cleavage, which involves the homolytic cleavage of the α-carbon-carbon bond

adjacent to the carbonyl group.[5][6][7][8][9]

Upon excitation, the molecule is promoted to an excited singlet state (S₁), which can then

undergo intersystem crossing to a triplet state (T₁). From either of these excited states, the

bond between the carbonyl carbon and the cyclobutyl ring can break, forming a phenylacyl

radical and a cyclobutyl radical. These radical intermediates can then undergo several

secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.
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Caption: Plausible Norrish Type I photochemical reaction pathway for 1-
phenylcyclobutanecarbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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